

Comparison of Binding Affinities of SGLT2 Inhibitors

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Compound of Interest		
Compound Name:	Dapoa	
Cat. No.:	B2885545	Get Quote

The binding affinity of a drug to its target is a critical parameter in drug development, indicating the strength of the interaction. For SGLT2 inhibitors, a high binding affinity is desirable for potent and selective inhibition. The affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a stronger binding.

Below is a table summarizing the binding affinities of Dapagliflozin and other SGLT2 inhibitors to human SGLT2.

Compound	Target	Ki (nM)	IC50 (nM)	Assay Condition
Dapagliflozin	hSGLT2	0.59	1.1	Radioligand binding assay
Canagliflozin	hSGLT2	2.2	4.2	Radioligand binding assay
Empagliflozin	hSGLT2	1.1	3.1	Radioligand binding assay
Ertugliflozin	hSGLT2	0.9	2.3	Radioligand binding assay



Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of binding affinity is performed using various biophysical and biochemical assays. A commonly used method is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of SGLT2 inhibitors using a radiolabeled ligand.

- 1. Membrane Preparation:
- HEK293 cells stably expressing human SGLT2 are cultured and harvested.
- The cells are homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is resuspended in a binding buffer and the protein concentration is determined.
- 2. Binding Assay:
- The assay is performed in a 96-well plate format.
- A fixed concentration of a radiolabeled SGLT2 ligand (e.g., [3H]-labeled Dapagliflozin) is incubated with the prepared cell membranes.
- A range of concentrations of the unlabeled competitor drug (e.g., Dapagliflozin, Canagliflozin) is added to the wells.

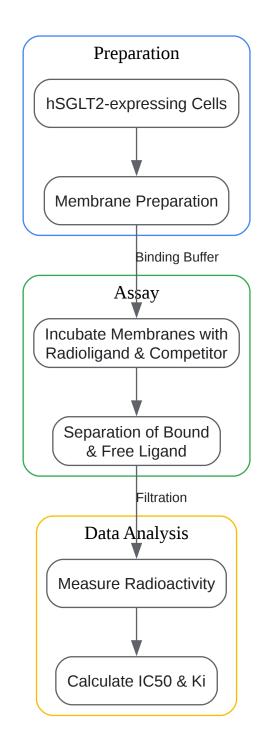


- Non-specific binding is determined in the presence of a high concentration of an unlabeled SGLT2 inhibitor.
- The plate is incubated at room temperature for a specified time to reach equilibrium.
- 3. Detection and Data Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
- The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive radioligand binding assay.





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